Titanium trioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

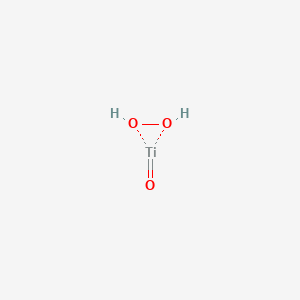

Titanium Trioxide (Ti2O3) is an inorganic compound that appears as a black semiconducting solid . It is prepared by reducing titanium dioxide with titanium metal at 1600 °C . Ti2O3 adopts the Al2O3 (corundum) structure and is reactive with oxidizing agents .

Synthesis Analysis

Titanium sub-oxides are generally synthesized through the reduction of titanium dioxide using hydrogen, carbon, metals, or metal hydrides as reduction agents . More recently, the synthesis of nanostructured titanium sub-oxides has been making progress through optimizing thermal reduction processes or using new titanium-containing precursors .

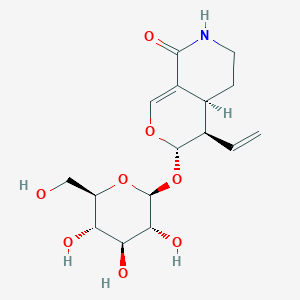

Molecular Structure Analysis

Titanium (III) oxide is the inorganic compound with the formula Ti2O3 . In all three of its main dioxides, titanium exhibits octahedral geometry, being bonded to six oxide anions .

Chemical Reactions Analysis

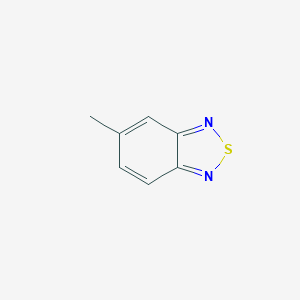

Titanium dioxide has been used in various chemical synthesis processes. For instance, it has been used for the blue light-promoted synthesis of heterocyclic thiochromenopyrroledione derivatives . Also, titanium has been used in catalysis for the synthesis of fine chemicals .

Physical And Chemical Properties Analysis

Titanium has a melting point of 1660 +/- 10°C, boiling point of 3287°C, specific gravity of 4.54, with a valence of 2, 3, or 4 . Pure titanium is a lustrous white metal with low density, high strength, and high corrosion resistance . It is resistant to dilute sulfuric and hydrochloric acids, moist chlorine gas, most organic acids, and chloride solutions .

Mecanismo De Acción

The in vitro bioactivity of TiO2 and related materials is tissue-independent and may proceed sequentially in stages that parallel those proposed for bioactive glasses . The mechanisms responsible for in vitro bioactivity of these cements may be generally described in stages that are analogous to those exhibited by bioactive glasses .

Direcciones Futuras

In recent years, it has become possible to modify photoelectrochemical cells with titanium dioxide, cadmium sulfide, and graphitic nitride to create clean hydrogen . The doping method enhances the photocatalytic activity of the catalyst . This suggests that titanium trioxide and related compounds could play a significant role in future energy production and environmental remediation technologies .

Propiedades

IUPAC Name |

hydrogen peroxide;oxotitanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.O.Ti/c1-2;;/h1-2H;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIVNMVWRDMSMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.O=[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ti |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316491 |

Source

|

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.881 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1344-55-4 |

Source

|

| Record name | Titanium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)